2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-(1-azepanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide can be compared with similar compounds such as:
2-(trifluoromethyl)benzimidazole: This compound also features a trifluoromethyl group and is used in similar applications.
4-(trifluoromethyl)-1,2,3-triazole: Another compound with a trifluoromethyl group, known for its use in pharmaceuticals and materials.
The uniqueness of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide lies in its specific structure, which combines the azepanyl and trifluoromethyl groups, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20F3N3O |
---|---|
Molecular Weight |
327.34g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H20F3N3O/c17-16(18,19)14-7-5-6-13(10-14)11-20-21-15(23)12-22-8-3-1-2-4-9-22/h5-7,10-11H,1-4,8-9,12H2,(H,21,23)/b20-11+ |
InChI Key |
RYWJWRIYQFEGMY-RGVLZGJSSA-N |
SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.